![molecular formula C12H12O3 B2766079 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid CAS No. 2375261-91-7](/img/structure/B2766079.png)
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid
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Overview
Description
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzene carboxylic acid family and is commonly known as cyclofenac.
Scientific Research Applications
Environmental Purification
One notable application of benzoic acid derivatives is in the environmental purification sector. Specifically, the use of titanium dioxide (TiO2) suspensions illuminated with near UV light has been investigated for the oxidation of various organic compounds, including benzoic acid, to carbon dioxide. This process demonstrates the potential of benzoic acid derivatives in contributing to water purification technologies, highlighting their role in the degradation of pollutants to less harmful substances (Matthews, 1990).
Microbial Metabolism for Bioremediation
The microbial metabolism of benzoic acid has been studied, revealing its conversion to catechol, a compound with various industrial applications, including the production of plastics, adhesives, and dyes. This conversion involves intermediate steps, such as the formation of 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid, showcasing the potential of microbial processes in bioremediation and the sustainable production of valuable chemicals from benzoic acid derivatives (Reiner, 1971).
Drug Solubility and Stability Enhancement
Benzoic acid derivatives have been extensively researched for their role in enhancing the solubility, stability, and bioavailability of drug molecules through complexation with cyclodextrins. This application is crucial in pharmaceutical formulations, where improving drug properties can significantly impact therapeutic efficacy and patient compliance. Studies have shown that substituents on the benzoic acid molecule can affect the extent of binding and the physicochemical properties of the drug-cyclodextrin complex, offering a pathway to tailor drug formulations for optimal performance (Dahab, 2014).
Organic Synthesis and Material Science
The synthesis of complex organic molecules and materials often involves benzoic acid derivatives as key intermediates or modulators. For instance, the synthesis of mesoporous metal-organic frameworks (MOFs) like NU-1000, which are used in gas storage, separation, and catalysis, can be modulated by benzoic acid derivatives to achieve phase purity and desired structural properties. This underscores the importance of benzoic acid derivatives in the development of advanced materials with wide-ranging applications (Webber et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYCFCOTEMTDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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